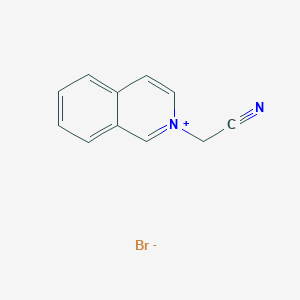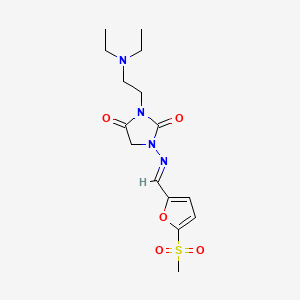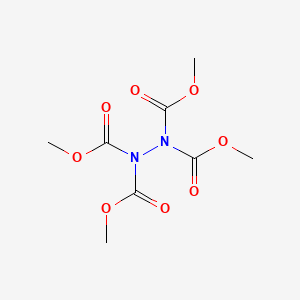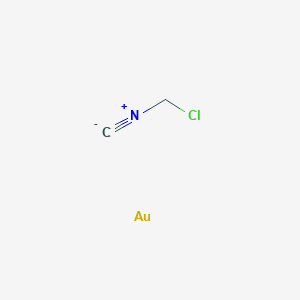
Chloro(isocyano)methane--gold (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloro(isocyano)methane–gold (1/1) is a coordination compound that features a gold atom bonded to a chloro(isocyano)methane ligand
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of chloro(isocyano)methane–gold (1/1) typically involves the reaction of gold chloride with isocyanomethane under controlled conditions. One common method involves the use of a gold precursor, such as gold(III) chloride, which reacts with isocyanomethane in the presence of a reducing agent to form the desired compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the stability of the product .
Industrial Production Methods
While specific industrial production methods for chloro(isocyano)methane–gold (1/1) are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity. Industrial production would also require stringent control of environmental factors to ensure safety and compliance with regulations .
Analyse Des Réactions Chimiques
Types of Reactions
Chloro(isocyano)methane–gold (1/1) can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro or isocyano groups can be replaced by other ligands through nucleophilic substitution reactions.
Oxidation and Reduction: The gold center can participate in redox reactions, where it can be oxidized or reduced depending on the reaction conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium or potassium cyanide, which can replace the chloro group with a cyanide group under reflux conditions in ethanol.
Redox Reactions: Reducing agents such as sodium borohydride or oxidizing agents like hydrogen peroxide can be used to alter the oxidation state of the gold center.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions with cyanide ions would produce gold-cyanide complexes, while oxidation reactions could yield gold(III) complexes .
Applications De Recherche Scientifique
Chloro(isocyano)methane–gold (1/1) has several scientific research applications:
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as conductive polymers and nanomaterials.
Medicinal Chemistry: Research is ongoing into its potential use in medicine, particularly in the development of gold-based drugs for the treatment of diseases such as cancer and rheumatoid arthritis.
Mécanisme D'action
The mechanism of action of chloro(isocyano)methane–gold (1/1) involves its interaction with molecular targets through coordination chemistry. The gold center can form stable complexes with various biomolecules, influencing their function and activity. This interaction can disrupt biological pathways, leading to therapeutic effects in the case of medicinal applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chloro(isocyano)methane–silver (1/1): Similar in structure but with a silver center instead of gold.
Chloro(isocyano)methane–copper (1/1): Contains a copper center and exhibits different reactivity and applications.
Uniqueness
Chloro(isocyano)methane–gold (1/1) is unique due to the specific properties imparted by the gold center, such as its high stability and ability to participate in a wide range of chemical reactions. These properties make it particularly valuable in catalysis and medicinal chemistry, where gold-based compounds often exhibit superior performance compared to their silver or copper counterparts .
Propriétés
Numéro CAS |
37131-30-9 |
|---|---|
Formule moléculaire |
C2H2AuClN |
Poids moléculaire |
272.46 g/mol |
Nom IUPAC |
chloro(isocyano)methane;gold |
InChI |
InChI=1S/C2H2ClN.Au/c1-4-2-3;/h2H2; |
Clé InChI |
TZXDQOYYKLVIIY-UHFFFAOYSA-N |
SMILES canonique |
[C-]#[N+]CCl.[Au] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



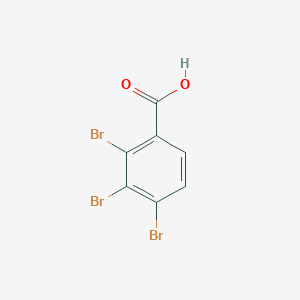
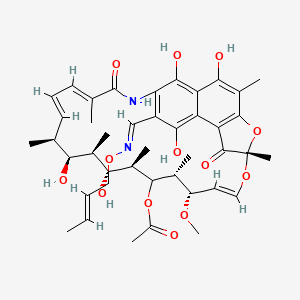

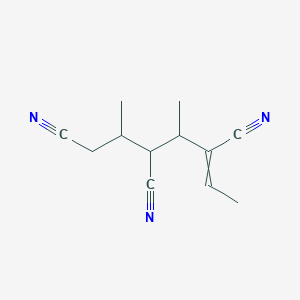
![N-[4-chloro-2-(thiophene-2-carbonyl)phenyl]acetamide](/img/structure/B14668148.png)

![3-[(3-Ethyloxetan-3-yl)methoxy]propanenitrile](/img/structure/B14668163.png)
![Phenol, 4-[[4-(trifluoromethyl)phenyl]ethynyl]-](/img/structure/B14668167.png)
